2-(4-nitrophenyl)-3-phenyl-4(3H)-quinazolinone
Overview
Description
2-(4-nitrophenyl)-3-phenyl-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C20H13N3O3 and its molecular weight is 343.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.09569129 g/mol and the complexity rating of the compound is 571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Fastness Properties in Dye Making
- Dye Synthesis : Utilized in creating styryl and azo disperse dyes for polyester. One derivative, 3-phenyl-2-methyl-4(3H)-quinazolinone, was instrumental in producing a range of dyes. However, fastness properties of these dyes were not satisfactory (Bhatti & Seshadri, 2004).
Corrosion Inhibition
- Corrosion Inhibition : Quinazolinone derivatives, including 3-methyl-2-(4-nitrophenyl) quinazolin-4(3H)-one (QZ-NO2), demonstrated effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds were studied using electrochemical methods and showed high inhibition efficiencies (Errahmany et al., 2020).
Antimicrobial Applications
- Antimicrobial Activity : Novel quinazolinone derivatives have shown promising antimicrobial activities. Compounds with specific substituents displayed broad-spectrum activity against various bacterial and fungal strains, highlighting their potential in antimicrobial drug development (Patel et al., 2018).
Dyeing Application in Textiles
- Textile Dyeing : Quinazolinone-based heterocyclic monoazo acid dyes, derived from compounds like 7-nitro-2-phenylquinazolin-4(3H)-one, have been synthesized for use in dyeing silk, wool, and cotton fibers. These dyes exhibit good fastness and dye bath exhaustion properties (Parekh et al., 2012).
Anti-inflammatory Activity
- Anti-inflammatory Uses : Certain derivatives, such as 2-(4-nitrophenyl)-3-(4-tolyl)-4(3H)-quinazolinone, have been synthesized and evaluated for anti-inflammatory activity. They demonstrated mild anti-inflammatory effects in specific assays (Yadav et al., 2006).
Antioxidant Properties
- Antioxidant Effects : Quinazolinones have been studied for their antioxidant properties. The presence of hydroxyl groups in the phenyl ring of 2-phenylquinazolin-4(3H)-one derivatives was crucial for antioxidant activity. These properties are beneficial in medicinal chemistry (Mravljak et al., 2021).
Fluorescent Chemical Sensors
- Fluorescent Sensing : 2-(2'-hydroxy-phenyl)-4(3H)-quinazolinone (HPQ) has been used as a fluoroionophore for sensitive optochemical sensors. Its ability to react with iron ions highlights its potential in chemical sensing applications (Zhang et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-nitrophenyl)-3-phenylquinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3/c24-20-17-8-4-5-9-18(17)21-19(22(20)15-6-2-1-3-7-15)14-10-12-16(13-11-14)23(25)26/h1-13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVRVDMNKYQXOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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